(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Übersicht

Beschreibung

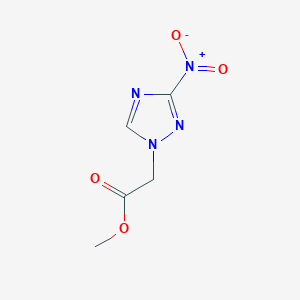

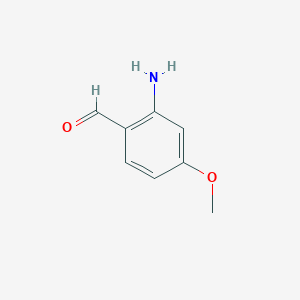

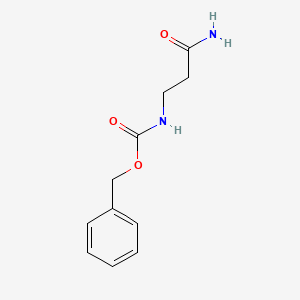

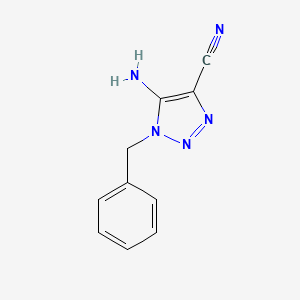

The compound “(2-Hydroxy-phenyl)-piperidin-1-yl-methanone” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The 2-hydroxyphenyl group suggests the presence of a phenolic compound, which are known for their antioxidant properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction . The 2-hydroxyphenyl group could potentially be introduced through a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring and the 2-hydroxyphenyl group . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the piperidine ring and the 2-hydroxyphenyl group . For example, the phenolic OH group could potentially be involved in hydrogen bonding or deprotonation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine ring and the 2-hydroxyphenyl group. For example, the phenolic OH group could contribute to the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The structural analogs of 2-(piperidine-1-carbonyl)phenol have been studied for their antibacterial properties. For instance, compounds with similar phenolic and piperidine components have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications of 2-(piperidine-1-carbonyl)phenol in developing new antibacterial agents .

Boron Neutron Capture Therapy (BNCT)

Compounds related to 2-(piperidine-1-carbonyl)phenol have been used to develop fluorescence sensors targeting boronic acids. These sensors are crucial for BNCT, a cancer treatment method that relies on the capture of neutrons by boron-10, leading to highly localized radiation damage .

Metal Ion Detection

The benzoxazole derivatives of phenolic compounds, which share a structural resemblance with 2-(piperidine-1-carbonyl)phenol , have been utilized for the detection of metal ions like copper. This application is significant in environmental monitoring and industrial processes .

Pharmacological Applications

Piperidine derivatives, including those related to 2-(piperidine-1-carbonyl)phenol , are present in various classes of pharmaceuticals. They have been extensively studied for their therapeutic potential, including anticancer, anticonvulsant, and anti-inflammatory effects .

Anticancer Research

Specific piperidine compounds have shown promise as clinical agents against cancers such as breast, prostate, and lung cancer. Research indicates that 2-(piperidine-1-carbonyl)phenol could be explored for similar applications, particularly in combination with other novel drugs .

Apoptosis Induction

Related compounds have been investigated for their ability to induce apoptosis in cancer cells. This is achieved through the modulation of mitochondrial membrane potential and the activation of apoptotic pathways, suggesting a potential application for 2-(piperidine-1-carbonyl)phenol in cancer therapy .

Wirkmechanismus

Target of Action

Similar compounds such as 2-hydroxyphenylacetic acid, a metabolite of phenylalanine, are known to interact with various enzymes and receptors in the body

Mode of Action

For instance, 2-hydroxyphenylacetic acid, a related compound, has been implicated in various biochemical processes

Biochemical Pathways

Related compounds such as 2-hydroxyphenylacetic acid are known to be involved in various metabolic pathways . More research is needed to determine the specific pathways influenced by (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties

Result of Action

For instance, 2-(2’-hydroxyphenyl)benzimidazole has been reported to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the compound’s fluorescence increases upon aggregation

Action Environment

For instance, plants, due to their lack of mobility, are exposed to adverse environmental factors that cannot be avoided, having a direct influence on their development

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could potentially involve further exploration of its synthesis, properties, and potential biological activities . This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRBIQSVUGRKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279925 | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone | |

CAS RN |

2890-83-7 | |

| Record name | NSC14615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)